molecular formula C16H15F3N2O3 B2461110 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903781-44-1

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2461110
CAS No.: 1903781-44-1
M. Wt: 340.302
InChI Key: QOKYLIOMGDOHDA-UHFFFAOYSA-N
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Description

The compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules

Preparation Methods

The synthesis of 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidin-3-yl intermediate: This step involves the reaction of a suitable azetidine precursor with a trifluoromethyl-substituted phenylacetyl chloride under basic conditions.

    Cyclization: The intermediate is then cyclized to form the pyrrolidine-2,5-dione ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and scalability.

Chemical Reactions Analysis

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate the compound’s effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(2-(4-(Trifluoromethyl)phenyl)acetyl)pyrrolidine-2,5-dione: This compound lacks the azetidin-3-yl group, which may result in different biological activity and stability.

    1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,4-dione: The difference in the position of the dione group can lead to variations in chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-1-10(2-4-11)7-15(24)20-8-12(9-20)21-13(22)5-6-14(21)23/h1-4,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKYLIOMGDOHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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